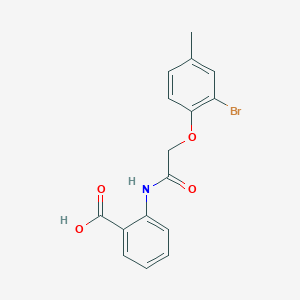

2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid

描述

属性

IUPAC Name |

2-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4/c1-10-6-7-14(12(17)8-10)22-9-15(19)18-13-5-3-2-4-11(13)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLZNEUYNMYWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid. The final step involves the amidation of this intermediate with 2-aminobenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid involves its interaction with specific molecular targets. The bromine atom and phenoxyacetamido group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl 4-(((2-Bromo-4-methylphenoxy)acetyl)amino)benzoate

- Structure : The methyl ester derivative of the target compound, with a methoxy group replacing the carboxylic acid .

- Molecular Weight : 378.222 g/mol (vs. 364.2 g/mol for the parent acid).

- Key Differences :

- The ester group enhances lipophilicity, improving membrane permeability but reducing solubility in aqueous media.

- Acts as a prodrug, requiring enzymatic hydrolysis to release the active carboxylic acid form.

- Applications : Used in synthetic intermediates for drug development, as esterification is a common strategy to modulate bioavailability .

Chlorinated Anthranilic Acid Derivatives (CBA and NBA)

- CBA: 4-Chloro-2-[2-(2-chlorophenoxy)-acetylamino]-benzoic acid .

- NBA : 4-Chloro-2-(2-(naphthalene-1-yloxy)acetamido)benzoic acid .

- Structural Comparison: Parameter Target Compound CBA NBA Core Substituent Bromo, methyl Chloro Chloro, naphthyl Molecular Weight ~364.2 g/mol 354.6 g/mol 395.8 g/mol Biological Activity Not reported (analogous) TRPM4 inhibitor (IC₅₀ ~3 µM) TRPM4 inhibitor (IC₅₀ ~1 µM)

- The methyl group in the target introduces steric hindrance absent in CBA and NBA, which could reduce off-target interactions .

4-Chloro-2-(2-(2-fluorophenyl)acetamido)benzoic Acid

- Structure: Features a fluorophenylacetamido group instead of bromophenoxy .

- Key Differences: Fluorine’s small size and high electronegativity may improve metabolic stability compared to bromine. Lacks the phenoxy linker, reducing conformational flexibility.

2-(2-Bromoacetamido)benzoic Acid Derivatives

- Synthesis : Synthesized via alkylation of anthranilic acid with bromoacetyl bromide, yielding ~70–80% purity after recrystallization .

- Higher reactivity due to the bromoacetamido group, making it a versatile intermediate for further functionalization .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s logP is estimated to be higher than CBA (due to bromine’s hydrophobicity) but lower than NBA (naphthyl group dominance) .

- Solubility : The carboxylic acid group confers moderate aqueous solubility (pH-dependent), whereas ester derivatives (e.g., methyl ester) are more lipid-soluble .

- Stability : Bromine’s lower electronegativity compared to chlorine may reduce susceptibility to hydrolysis, enhancing shelf-life .

生物活性

2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid is a synthetic organic compound that has garnered attention in scientific research due to its potential biological activities. This compound belongs to the class of aryloxyanilides and is characterized by a unique substitution pattern on its aromatic rings, which influences its chemical and biological properties.

Chemical Structure

The chemical structure of this compound can be represented as:

This structure includes a bromo-substituted phenoxy group linked to an acetamido group, which is further connected to a benzoic acid moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Studies have shown significant antioxidant effects, particularly in colon tissue, where it influences biochemical parameters such as superoxide dismutase (SOD), catalase (CAT), malondialdehyde (MDA), protein carbonyls (PC), and glutathione (GSH).

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against various bacterial and fungal species. Its mechanism may involve the inhibition of essential cellular processes in these microorganisms.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly breast cancer cell lines. This activity could be attributed to its ability to target specific molecular pathways involved in cell proliferation and survival .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The antioxidant properties are thought to arise from the ability of the compound to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like SOD and CAT.

- Antimicrobial Mechanism : The antimicrobial action may involve disrupting cellular membranes or inhibiting metabolic pathways critical for microbial survival.

- Anticancer Mechanism : The induction of apoptosis could occur through the activation of caspases or inhibition of survival signaling pathways, leading to programmed cell death in cancer cells .

Study 1: Antioxidant Activity

A study conducted on colon tissue demonstrated that treatment with this compound significantly reduced oxidative stress markers, indicating its potential as a therapeutic agent for oxidative stress-related conditions.

Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited notable antimicrobial activity against Klebsiella pneumoniae, suggesting its potential application in treating infections caused by this pathogen.

Study 3: Anticancer Properties

Research involving breast cancer cell lines showed that this compound could effectively induce apoptosis, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid, and how can purity be validated?

- Methodology : Synthesis involves coupling 2-bromo-4-methylphenol with chloroacetyl chloride to form the phenoxyacetamide intermediate, followed by conjugation with 2-aminobenzoic acid. Key steps include maintaining anhydrous conditions (Schlenk line) and using coupling agents like EDC/HOBt. Purification is achieved via recrystallization in ethanol/water (1:3 ratio) or column chromatography (silica gel, hexane:ethyl acetate gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, amide I band at ~1650 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm); ¹³C NMR confirms carbonyl carbons (amide at ~168 ppm, carboxylic acid at ~172 ppm) .

- X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding networks (e.g., dimerization via carboxylic acid groups) .

Q. How can researchers design initial biological activity assays for this compound?

- Methodology : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 hr incubation) .

- Anti-inflammatory : COX-2 inhibition assay (colorimetric measurement of prostaglandin E₂) .

- Cytotoxicity : MTT assay on human fibroblast lines (IC₅₀ calculation) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across studies be resolved?

- Methodology :

- Dose-response standardization : Ensure uniform molarity (e.g., 1–100 µM range) and solvent controls (DMSO ≤0.1% v/v) .

- Stability analysis : Test compound integrity under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hr via HPLC) to rule out degradation .

- Target validation : Use CRISPR-edited cell lines to confirm specificity (e.g., knock out proposed enzyme targets like COX-2) .

Q. What experimental strategies are recommended to study the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic studies : Monitor bromide displacement using AgNO₃ titration or conduct Hammett analysis with para-substituted nucleophiles .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict transition-state energies and regioselectivity .

- Isotopic labeling : Synthesize ²H/¹³C-labeled derivatives to track mechanistic pathways via NMR .

Q. How can researchers address discrepancies in reported solubility and stability profiles?

- Methodology :

- Solvent screening : Test solubility in DMSO, ethanol, and phosphate buffers (shake-flask method with UV-Vis quantification at λ_max = 254 nm) .

- Forced degradation studies : Expose the compound to heat (60°C), light (UV-A), and oxidative stress (H₂O₂) for 72 hr, followed by LC-MS to identify degradation products .

Q. What in silico approaches are suitable for predicting this compound’s pharmacokinetic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。